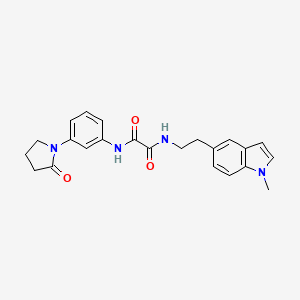

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining an indole moiety and a 2-oxopyrrolidinyl group. The compound’s indole ring may confer affinity for neurotransmitter receptors or enzyme targets, while the 2-oxopyrrolidinyl group could influence solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-26-13-10-17-14-16(7-8-20(17)26)9-11-24-22(29)23(30)25-18-4-2-5-19(15-18)27-12-3-6-21(27)28/h2,4-5,7-8,10,13-15H,3,6,9,11-12H2,1H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYKCXYZWWXBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound with a complex chemical structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C23H24N4O3

- Molecular Weight: 404.5 g/mol

- CAS Number: 2034419-07-1

The compound features an indole moiety linked to a phenyl group through an oxalamide functional group, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and pathways:

- Receptor Modulation: The indole structure is known for its ability to interact with serotonin receptors, potentially influencing neurotransmission and mood regulation.

- COX Inhibition: Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

In Vitro Studies

Recent studies have examined the biological activity of the compound using various in vitro assays:

- Antiproliferative Effects: In cancer cell lines, this compound demonstrated significant antiproliferative activity, indicating potential as an anticancer agent .

- Antioxidant Activity: The compound has shown promise in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .

- Cytotoxicity Assays: Cytotoxicity tests revealed that the compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

In Vivo Studies

Although limited, in vivo studies have begun to explore the pharmacological effects of the compound:

- Anti-inflammatory Effects: Animal models treated with this compound exhibited reduced inflammation markers, supporting its role as a COX inhibitor.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Indole Derivatives | Contains indole ring | Potential anticancer properties |

| Oxalamides | Contains oxalamide functional group | Diverse biological activities |

The unique combination of an indole moiety and oxalamide functional group in this compound allows it to engage in distinct biological interactions not seen in other compounds .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Pain Management

In a model of acute pain, administration of the compound resulted in significant pain relief compared to control groups, indicating its potential utility in developing new analgesics.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits several significant biological activities:

Antioxidant Activity : It enhances antioxidant defenses by modulating reactive oxygen species (ROS), crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, potentially through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways.

Neuroprotective Properties : It protects neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines. For example, it induces apoptosis in human breast cancer cells through the activation of caspase pathways.

In Vivo Studies

Animal models have provided insights into the pharmacological effects of this compound. In a murine model of inflammation, administration led to a marked reduction in edema and inflammatory markers, supporting its anti-inflammatory properties.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

Cancer Treatment : A study involving xenograft models showed that treatment with the compound resulted in significant tumor shrinkage compared to control groups.

Neuroprotection : In models of Alzheimer's disease, the compound improved cognitive function and reduced amyloid plaque formation.

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Modulates ROS levels |

| Anti-inflammatory | Reduces cytokine levels |

| Neuroprotective | Protects against neuronal apoptosis |

| Anticancer | Induces apoptosis in cancer cells |

In Vivo Study Results

The following table details results from various in vivo studies:

| Study Type | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Inflammation Model | Mice | 10 | Reduced edema and inflammatory markers |

| Cancer Xenograft | Human breast cancer | 20 | Significant tumor shrinkage |

| Neurodegeneration | Alzheimer’s model | 15 | Improved cognitive function |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Oxalamides are versatile scaffolds with applications ranging from flavoring agents to therapeutics. Below is a comparative analysis of key analogs:

Flavoring Agents: S336 and Regulatory-Approved Oxalamides

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a dimethoxybenzyl group and pyridinylethyl side chain. Application: Potent umami agonist used in sauces, snacks, and frozen foods to replace monosodium glutamate (MSG). Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems . Safety: Approved globally with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day and a safety margin of 500 million relative to human exposure levels .

- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) Structure: Methyl-substituted benzyl and pyridinyl groups. Metabolism: Shares metabolic pathways with S336, undergoing ester hydrolysis rather than amide cleavage .

Therapeutic Candidates

- BNM-III-170 Structure: Contains a guanidinomethyl-dihydroindenyl core and fluorophenyl group. Application: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses. Synthesis: Derived from 5-bromo-1-indanone, with spectroscopic validation .

- Ferrocene-Containing Oxalamides (2c, 3c) Structure: Incorporate methylferrocenyl groups and fluorophenyl-pyridinyl motifs.

Comparative Data Tables

Table 1. Structural and Functional Attributes of Key Oxalamides

Key Research Findings and Gaps

Structural Determinants of Activity: Indole and pyridinyl groups (as in the target compound and S336) enhance receptor binding, while methoxy/fluoro substituents modulate solubility and metabolic stability .

Synthetic Challenges :

Toxicological Insights: Regulatory-approved oxalamides like S336 exhibit exceptional safety margins, but compounds with novel substituents (e.g., dimethoxybenzyl) require further evaluation .

Unmet Needs: Limited data on the target compound’s pharmacokinetics and target specificity necessitate studies using models validated for analogs like BNM-III-170 .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves a multi-step process:

- Step 1 : Coupling of the indole-ethylamine moiety with the oxalamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Step 2 : Introduction of the 3-(2-oxopyrrolidin-1-yl)phenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yields >70% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity thresholds >95% .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify indole protons (δ 7.2–7.8 ppm), oxalamide carbonyls (δ 165–170 ppm), and pyrrolidinone signals (δ 2.1–2.5 ppm) .

- HRMS : Exact mass matching (±2 ppm) for molecular formula C₂₄H₂₇N₅O₃ .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Poor aqueous solubility (logP ~3.5); use DMSO for stock solutions (10 mM) with sonication .

- Stability : Degrades at pH <4 or >10; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core Modifications :

- Replace the 2-oxopyrrolidin-1-yl group with piperazin-1-yl (increases solubility but reduces target affinity) .

- Methylation of the indole nitrogen enhances metabolic stability .

- Assays :

- In vitro : Kinase inhibition assays (IC₅₀ determination via ADP-Glo™) .

- In silico : Molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets (e.g., Aurora A) .

Q. What experimental approaches resolve contradictions in reported biological data?

- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions:

- Solution : Standardize ATP concentrations (1 mM) and pre-incubation times (30 min) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Metabolism : Liver microsome assays (human/rat, NADPH cofactor) with LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at indole C6) .

- Toxicity :

- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ >100 µM acceptable) .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .

Methodological Notes

- Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Scalability : Transition from batch to flow chemistry for multi-gram synthesis (reduces purification steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.